molecular formula C9H7N5 B14858182 9H-[1,2,4]Triazino[6,5-B]indol-3-amine

9H-[1,2,4]Triazino[6,5-B]indol-3-amine

Cat. No.: B14858182
M. Wt: 185.19 g/mol
InChI Key: DJAXAHYTLBCAHH-UHFFFAOYSA-N
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Description

9H-[1,2,4]Triazino[6,5-B]indol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a triazine ring fused with an indole structure, which imparts unique chemical and biological properties. The combination of these two structures enhances its potential for various applications, particularly in the development of new therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

9H-[1,2,4]Triazino[6,5-B]indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a wide range of substituted triazinoindole compounds .

Scientific Research Applications

9H-[1,2,4]Triazino[6,5-B]indol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-[1,2,4]Triazino[6,5-B]indol-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, modulating their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-[1,2,4]Triazino[6,5-B]indol-3-amine is unique due to its specific fusion of the triazine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

9H-[1,2,4]triazino[6,5-b]indol-3-amine

InChI

InChI=1S/C9H7N5/c10-9-12-7-5-3-1-2-4-6(5)11-8(7)13-14-9/h1-4H,(H,11,13)(H2,10,12,14)

InChI Key

DJAXAHYTLBCAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=NC(=N3)N

Origin of Product

United States

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